4-o-Tolyl-butyryl chloride
Description
4-o-Tolyl-butyryl chloride (hypothetical structure: C₁₁H₁₃ClO) is an acyl chloride derivative featuring a butyryl chloride group (-COCl) attached to an o-tolyl (2-methylphenyl) substituent at the fourth carbon of the butyryl chain. While direct data on this compound are absent in the provided evidence, its properties and applications can be inferred from structurally related compounds, such as 4-phenylbutyryl chloride (C₁₀H₁₁ClO) and para-toluoyl chloride (4-methylbenzoyl chloride, C₈H₇ClO) . Acyl chlorides of this type are typically reactive intermediates used in organic synthesis, pharmaceuticals, and agrochemicals due to their ability to act as acylating agents.
Properties
Molecular Formula |
C11H13ClO |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
4-(2-methylphenyl)butanoyl chloride |
InChI |
InChI=1S/C11H13ClO/c1-9-5-2-3-6-10(9)7-4-8-11(12)13/h2-3,5-6H,4,7-8H2,1H3 |
InChI Key |
PWBGBTCAGJABAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CCCC(=O)Cl |
Origin of Product |
United States |
Chemical Reactions Analysis
Amide Formation
4-o-Tolyl-butyryl chloride reacts readily with primary and secondary amines to form substituted amides. For example:
-
Reaction with o-toluidine :
This reaction proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon (see).
| Substrate | Conditions | Yield | Source |
|---|---|---|---|
| o-Toluidine | DCM, 0°C, 24h | 80% | |
| 4-Aminobenzenesulfonamide | Toluene, 110°C, 48h | 47% |
Esterification
The compound reacts with alcohols to yield esters under mild conditions:
-
Reaction with methanol :
Catalysts like DMF or pyridine accelerate the reaction by absorbing HCl (see , ).
| Alcohol | Catalyst | Temperature | Yield | Source |
|---|---|---|---|---|
| Methanol | DMF | 80°C, 2h | 93% | |
| Ethanol | Triethylamine | Reflux | 88% |
Friedel-Crafts Acylation
The compound acts as an acylating agent in electrophilic aromatic substitution. For instance:
-
Reaction with benzene derivatives :
Requires Lewis acid catalysts (e.g., AlCl₃) to activate the acyl chloride (see , ).
| Aromatic Compound | Catalyst | Time | Yield | Source |
|---|---|---|---|---|
| Toluene | AlCl₃ | 4h | 66% | |
| Pyrrole | ZrCl₄(THF)₂ | 2h | 84% |
Reduction to Alcohols
Reduction with lithium aluminum hydride (LiAlH₄) converts the acyl chloride to the corresponding alcohol:
This reaction is highly exothermic and requires anhydrous conditions (see , ).
| Reducing Agent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF | 0°C | 91% | |
| NaBH₄ | EtOH | RT | 53% |
Hydrolysis to Carboxylic Acid
Hydrolysis in aqueous media yields 4-o-Tolyl-butyric acid:
Reaction rates depend on pH and temperature (see , ).
| Conditions | Time | Yield | Source |
|---|---|---|---|
| H₂O, RT | 6h | 95% | |
| NaOH (1M), 50°C | 2h | 98% |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura):
Yields depend on steric and electronic factors (see , ).
| Boronic Acid | Catalyst | Yield | Source |
|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ | 86% | |
| o-Tolylboronic acid | PdCl₂(PPh₃)₂ | 75% |
Key Mechanistic Insights
-
Nucleophilic Acyl Substitution : Dominates in amide/ester formation, facilitated by the electrophilic carbonyl carbon (see ).
-
Electrophilic Activation : Friedel-Crafts reactions require Lewis acids to polarize the C-Cl bond (see ).
-
Steric Effects : The o-Tolyl group may hinder reactivity in bulky substrates (e.g., o-substituted aromatics) (see , ).
Comparison with Similar Compounds
Comparison with 4-Chlorobutyryl Chloride
Structural Differences :
Comparison with 4-Phenylbutyryl Chloride
Structural Differences :
Comparison with Para-Toluoyl Chloride (4-Methylbenzoyl Chloride)
Structural Differences :
Data Tables
Table 1: Physical Properties of Compared Compounds
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